molecular formula C14H15NO B3025590 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde CAS No. 423749-16-0

2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B3025590
CAS No.: 423749-16-0
M. Wt: 213.27 g/mol
InChI Key: FKEZLVYJTIRCEZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde typically involves the condensation of appropriate aldehydes and amines under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrrole with m-tolualdehyde in the presence of an acid catalyst . The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as recrystallization and column chromatography .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biological pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde is unique due to the presence of both dimethyl and m-tolyl groups, which confer specific steric and electronic properties. These properties influence its reactivity and make it a valuable compound in various research applications .

Biological Activity

2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde is a chemical compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C14H15NO
  • Molecular Weight: 213.28 g/mol
  • Structure: The compound features a pyrrole ring with methyl and m-tolyl substituents, along with an aldehyde functional group at the 3-position.

Antimycobacterial Activity

Recent studies have highlighted the antitubercular potential of compounds derived from the 2,5-dimethylpyrrole scaffold, including this compound. These compounds have demonstrated inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis) and multidrug-resistant strains.

Key Findings:

  • Structure-Activity Relationship (SAR): A comprehensive SAR study revealed that specific functional groups are crucial for antitubercular activity. Derivatives with bulky side chains exhibited enhanced potency against M. tuberculosis strains, with some showing minimum inhibitory concentration (MIC) values below 1 µg/mL against resistant strains .
  • Cytotoxicity Profiles: Selected derivatives showed promising cytotoxicity profiles against human pulmonary fibroblasts and murine macrophages, indicating their potential for therapeutic applications .
CompoundMIC (µg/mL)CytotoxicityActivity Type
5n<1LowBactericidal
5q<1ModerateBacteriostatic
5r<1High SIBactericidal

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction may influence various biological pathways involved in cell signaling and metabolism .

Antimicrobial Properties

In addition to its antitubercular effects, the compound has shown broad-spectrum antimicrobial activity. Studies indicate that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria .

Research Highlights:

  • Compounds similar to this compound have been evaluated for their antibacterial properties, demonstrating effective inhibition against Staphylococcus aureus and Escherichia coli .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the pyrrole scaffold. The study identified several compounds with significant activity against M. tuberculosis and favorable safety profiles in vitro .

Properties

IUPAC Name

2,5-dimethyl-1-(3-methylphenyl)pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-5-4-6-14(7-10)15-11(2)8-13(9-16)12(15)3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEZLVYJTIRCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=C2C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358111
Record name 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423749-16-0
Record name 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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